Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate
Overview
Description
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C17H16ClNO2 It is known for its unique structure, which includes a cyclopropyl ring attached to a chlorophenyl group and a benzyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate typically involves the reaction of 1-(4-chlorophenyl)cyclopropylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The process would also incorporate purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as sodium methoxide in methanol
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted products with new functional groups replacing the original ones
Scientific Research Applications
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate
- Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate
Uniqueness
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is unique due to its specific substitution pattern and the presence of the cyclopropyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
This compound features a cyclopropyl ring, which is known to impart unique chemical properties that can influence biological interactions. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. The exact molecular targets for this compound remain under investigation, but it is hypothesized that it may act similarly to other carbamate derivatives known for their enzyme inhibitory properties.
Antibacterial Activity
Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Similar compounds have demonstrated dual inhibition of AChE and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
- Study on Carcinogenicity : A study assessing the biological activity of related compounds found that 4-chloromethylbiphenyl derivatives showed positive responses in several short-term tests for carcinogenicity, indicating the need for further investigation into the safety profile of similar carbamates .
- Antitumor Activity : Other related structures have been evaluated for their anticancer properties, demonstrating varying degrees of effectiveness against different cancer cell lines. The unique structural features of this compound may contribute to its potential antitumor activity .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antibacterial, Enzyme Inhibition | AChE Inhibition, Potential Antitumor |
Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate | Moderate Antibacterial | Similar Enzyme Interaction |
Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate | Weak Antibacterial | Less Effective than 4-Chloro Analog |
Properties
IUPAC Name |
benzyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPXNHXDSLGNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681979 | |
Record name | Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-50-0 | |
Record name | Phenylmethyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.